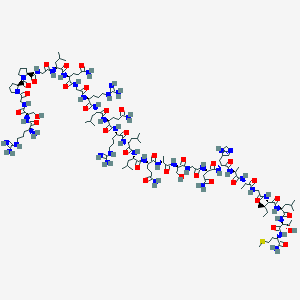

CID 75358208

Description

CID 75358208 is a PubChem Compound Identifier (CID) corresponding to a specific chemical entity. Despite this, the evidence includes detailed analyses of structurally related compounds, such as chaetogobosin derivatives and briaviolides, which share functional groups or biosynthetic pathways that may align with this compound’s hypothetical properties.

Properties

InChI |

InChI=1S/C123H212N44O35S/c1-18-63(12)96(118(200)161-80(46-62(10)11)116(198)165-97(67(16)170)119(201)152-70(98(129)180)35-41-203-17)164-94(178)53-140-99(181)64(13)146-100(182)65(14)148-110(192)81(47-68-49-136-57-145-68)160-115(197)82(48-90(128)174)151-92(176)51-142-104(186)83(55-168)162-101(183)66(15)147-106(188)74(30-33-88(126)172)155-113(195)78(44-60(6)7)159-114(196)79(45-61(8)9)158-108(190)72(26-21-38-139-123(134)135)153-109(191)75(31-34-89(127)173)156-112(194)77(43-59(4)5)157-107(189)71(25-20-37-138-122(132)133)149-91(175)50-141-103(185)73(29-32-87(125)171)154-111(193)76(42-58(2)3)150-93(177)52-143-117(199)85-27-22-40-167(85)120(202)86-28-23-39-166(86)95(179)54-144-105(187)84(56-169)163-102(184)69(124)24-19-36-137-121(130)131/h49,57-67,69-86,96-97,168-170H,18-48,50-56,124H2,1-17H3,(H2,125,171)(H2,126,172)(H2,127,173)(H2,128,174)(H2,129,180)(H,136,145)(H,140,181)(H,141,185)(H,142,186)(H,143,199)(H,144,187)(H,146,182)(H,147,188)(H,148,192)(H,149,175)(H,150,177)(H,151,176)(H,152,201)(H,153,191)(H,154,193)(H,155,195)(H,156,194)(H,157,189)(H,158,190)(H,159,196)(H,160,197)(H,161,200)(H,162,183)(H,163,184)(H,164,178)(H,165,198)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t63-,64+,65+,66-,67+,69+,70-,71+,72+,73+,74-,75+,76+,77+,78+,79-,80+,81-,82-,83-,84-,85+,86+,96+,97+/m1/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBREICAXZPFDD-WRZASSRDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H](CC1=CN=CN1)NC(=O)[C@@H](CC(=O)N)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@@H](C)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H212N44O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2899.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues from Chaetogobosin Family

describes compounds 3, 4, 5, and 6 , which are epoxidized or oxidized derivatives of chaetogobosin Vb (16) and G (15). Key comparisons include:

| Property | Compound 3 (Chaetogobosin Vb derivative) | Compound 4 (Epoxidation product of 3) | Compound 5 (Modified chaetogobosin G) |

|---|---|---|---|

| Molecular Formula | C31H34N2O7 | C31H34N2O8 | C31H34N2O8 |

| Key Modifications | Double bond at C-5/C-6 | Epoxide at C-5/C-6 | Nitro group at C-1'; carbonyl at C-3' |

| NMR Shifts (δC) | C-5: 130.2; C-6: 127.4 | C-5: 63.0; C-6: 65.1 | C-3': 200.3; C-1': 148.5 |

| Biological Relevance | Antifungal activity | Enhanced stability | Altered receptor binding |

- Compound 4 differs from 3 by the replacement of a double bond with an epoxide, confirmed via HMBC correlations and NOESY data .

Briaviolides: Functional Analogues

highlights briaviolide F (6) and briaviolide G (7) , which share a cembrane-derived scaffold. Differences include:

| Property | Briaviolide F (6) | Briaviolide G (7) |

|---|---|---|

| Molecular Formula | C28H39O10Cl | C26H33O11Cl |

| Substituents | 2β-hydroxyl; 12α-hexanoyl | 2β-hydroxyl; 12α-acetyl |

| NMR Shifts (δC) | C-2: 74.0; C-12: 69.7 | C-2: 73.8; C-12: 68.9 |

| Biological Activity | Cytotoxic against tumor cells | Reduced cytotoxicity |

- The hexanoyl group in 6 vs. acetyl in 7 impacts hydrophobicity and membrane permeability, influencing bioactivity .

Hypothetical Comparison with CID 75358208

Assuming this compound belongs to these families, its properties might involve:

- Structural motifs : Epoxide or nitro groups modifying reactivity.

- Spectroscopic profiles : Similar ¹H/¹³C NMR shifts (e.g., δC 60–70 for epoxides, δC 190–210 for carbonyls).

- Bioactivity : Antifungal or cytotoxic effects, contingent on substituent electronic effects.

Research Findings and Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.